Home > Products > Screening Compounds P9469 > Carvedilol phosphate
Carvedilol phosphate - 610309-89-2

Carvedilol phosphate

Catalog Number: EVT-346677
CAS Number: 610309-89-2
Molecular Formula: C24H31N2O9P
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carvedilol phosphate is a white to almost-white solid, classified as a non-selective beta-adrenergic blocking agent. [] Chemically, it is the phosphate salt of carvedilol, a racemic mixture. [] Carvedilol phosphate is commonly investigated for its potential in developing modified-release drug delivery systems, particularly for cardiovascular diseases. [, ] Research focuses on overcoming its low bioavailability due to extensive first-pass metabolism. [, ]

  • Compound Description: Carvedilol is a non-selective β- and α1-blocker used to treat hypertension, angina pectoris, and heart failure. It exists as a racemic mixture of R(+) and S(-) enantiomers. Carvedilol exhibits low and variable oral bioavailability (approximately 25-35%) due to extensive first-pass metabolism. [, , , , , ]
  • Relevance: Carvedilol is the free base form of carvedilol phosphate. Carvedilol phosphate, a salt form, is often preferred in formulations due to its improved water solubility compared to the free base. [, , , , ]

(R)-Carvedilol Phosphate

  • Compound Description: (R)-Carvedilol phosphate is the single enantiomer form of carvedilol phosphate, specifically the R(+) enantiomer. This form was synthesized and analyzed to help elucidate the complex crystal structure of the racemic carvedilol phosphate hemihydrate. []
  • Relevance: Studying the (R)-Carvedilol Phosphate provided valuable insights into the structural properties and challenges associated with the racemic mixture of carvedilol phosphate. []

2-(2-Methoxyphenoxy)ethylamine

  • Compound Description: This compound is a key intermediate in the synthesis of carvedilol phosphate. []
  • Relevance: This compound reacts with a specific precursor to form carvedilol, which is then further reacted with phosphoric acid to yield carvedilol phosphate. []

8-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one

  • Compound Description: This compound is a key intermediate in the synthesis of a designed carvedilol analog. The analog aims to incorporate a fluorine atom at position 8 of the carbazole ring, potentially increasing its half-life by blocking a metabolic pathway. []
  • Relevance: This compound highlights research efforts to modify the carvedilol structure, potentially leading to improved pharmacokinetic properties compared to carvedilol phosphate. []

Carvedilol Sulphate

  • Compound Description: Carvedilol sulphate is another salt form of carvedilol, investigated for its potential in chronotherapeutic drug delivery systems, aiming to release the drug at specific times to align with the body's natural rhythms. []
  • Relevance: While not directly discussed in the context of carvedilol phosphate, the exploration of carvedilol sulphate emphasizes the continuous effort to find alternative salt forms and delivery methods for carvedilol, potentially offering advantages over carvedilol phosphate in specific applications. []
Source and Classification

Carvedilol phosphate is classified as a beta-blocker and is characterized chemically as a phosphoric acid salt of carvedilol. It is synthesized through various chemical processes that involve the reaction of carvedilol with phosphate reagents. Its primary applications are in cardiovascular therapies, particularly for managing heart conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of carvedilol phosphate typically involves several methods, primarily focusing on the reaction of carvedilol with various phosphate-forming agents. Key methods include:

  1. Phosphate Salt Formation: This process uses reagents such as phosphorous pentoxide, polyphosphoric acid, or dipotassium hydrogen phosphate. The reaction is often conducted in solvents like acetone or acetonitrile at controlled temperatures (35-50°C) to yield high-purity crystalline salts .
  2. One-Pot Synthesis: A novel method involves mixing carvedilol with 2-(2-methoxyphenoxy)ethylamine followed by the addition of phosphoric acid. This method allows for high recovery rates and purity without extensive purification steps .
Molecular Structure Analysis

Structure and Data

Carvedilol phosphate has a complex molecular structure characterized by its beta-blocking properties. The molecular formula can be represented as C_24H_26N_2O_4P. The structure includes:

  • A beta-phenyl ether moiety.
  • A chiral center contributing to its pharmacological activity.
  • The phosphate group enhances solubility.

The structural integrity and purity of the compound are often confirmed using techniques such as powder X-ray diffraction and Fourier-transform infrared spectroscopy .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of carvedilol phosphate can be summarized as follows:

  1. Phosphate Reaction: Carvedilol reacts with phosphoric acid or its derivatives to form the phosphate salt. This reaction typically occurs under controlled temperature conditions to facilitate proper crystallization.
  2. Solvate Formation: The use of solvents like methanol or ethanol during synthesis can lead to solvated forms of carvedilol phosphate, which may exhibit different solubility characteristics compared to the anhydrous form .

These reactions are critical for optimizing the pharmacological properties of carvedilol phosphate.

Mechanism of Action

Process and Data

Carvedilol phosphate functions primarily as a beta-blocker, inhibiting beta-adrenergic receptors in the heart and vascular system. This action leads to several physiological effects:

  • Decreased Heart Rate: By blocking beta-1 receptors, it reduces cardiac output.
  • Vasodilation: Through alpha-1 receptor antagonism, it promotes blood vessel relaxation, lowering blood pressure.

Research indicates that carvedilol also possesses antioxidant properties, which may contribute to its efficacy in treating heart failure by mitigating oxidative stress in cardiac tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carvedilol phosphate exhibits several notable physical and chemical properties:

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Carvedilol phosphate is primarily utilized in cardiovascular medicine due to its effectiveness in managing hypertension and heart failure. Its applications include:

  • Hypertension Management: Used to lower blood pressure effectively.
  • Heart Failure Treatment: Improves outcomes by reducing mortality rates associated with chronic heart conditions.
  • Research Applications: Investigated for potential benefits in other areas such as anxiety disorders due to its central nervous system effects.
Chemical and Physicochemical Characterization of Carvedilol Phosphate

Structural Analysis and Crystallographic Properties

Crystal Structure and Polymorphic Forms

Carvedilol phosphate (CVD), chemically designated as bis(1-(9H-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) bis(phosphoric acid) hydrate (C₄₈H₆₀N₄O₁₇P₂), exhibits complex polymorphism critical to its pharmaceutical performance. The free base of carvedilol crystallizes in multiple forms, with Form II being the commercially prevalent polymorph characterized by a melting point of 114–115°C. A novel polymorph, Form III, was identified through wet-bead milling or aqueous suspension processing (60°C), distinguished by a lower melting endotherm at 92–95°C and unique crystallographic signatures. Form III displays characteristic X-ray powder diffraction (XRPD) peaks at 8.4°, 17.4°, and 22.0° two-theta, indicating a distinct crystal lattice arrangement compared to Form II. Solid-state ¹³C NMR spectroscopy further confirms structural differences, with Form III exhibiting split resonances indicative of multiple molecules per asymmetric unit [2] [7].

Patent literature discloses additional polymorphic forms of carvedilol phosphate salts:

  • Form G: XRPD reflections at 6.5°, 9.7°, 13.0°, 16.0°, and 17.8° two-theta.
  • Form H: Key peaks at 6.4°, 6.6°, 9.4°, 14.5°, and 15.4° two-theta.
  • Form K: Diagnostic reflections at 6.3°, 9.8°, 12.7°, 13.2°, and 16.9° two-theta.
  • Form Q: Features peaks at 6.7°, 10.1°, 13.3°, 16.6°, and 20.2° two-theta [7] [9].

Table 1: Crystallographic Signatures of Carvedilol Phosphate Polymorphs

PolymorphKey XRPD Peaks (degrees two-theta ±0.2°)Melting Point (°C)Preparation Method
Form IINot reported in patents114–115Commercial crystallization
Form III8.4, 17.4, 22.092–95Wet-bead milling or aqueous heating
Form G6.5, 9.7, 13.0, 16.0, 17.8Not reportedEthanol/water precipitation
Form H6.4, 6.6, 9.4, 14.5, 15.4Not reportedAcetone evaporation
Form K6.3, 9.8, 12.7, 13.2, 16.9Not reportedIsopropanol cooling

Amorphous Form Synthesis and Stabilization Strategies

The amorphous form of carvedilol phosphate is reproducibly generated via mechanical grinding. Optimization studies indicate that four cycles of ball milling (15 minutes each with 5-minute breaks to prevent thermal degradation) suffice to convert crystalline CVD to a fully amorphous state, confirmed by the disappearance of Bragg reflections in XRPD and the appearance of a characteristic "halo" pattern. Differential scanning calorimetry (DSC) further verifies amorphization through the absence of a melting endotherm and the appearance of a glass transition temperature (Tg) at 46.4°C [4] [8].

Stabilization against recrystallization is achieved via solid dispersions with hydrophilic polymers:

  • Pluronic® F-127: Provides superior solubility enhancement and physical barrier against moisture-induced crystallization.
  • Soluplus®: Enhances dissolution rate and stabilizes the high-energy amorphous structure through molecular interactions.
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Forms inclusion complexes that inhibit molecular mobility [4] [8].

Solid-State Phase Transitions and Stability Mechanisms

Phase transitions in carvedilol phosphate are temperature- and moisture-dependent. DSC analysis of Form III reveals a melting endotherm at 92–95°C, immediately followed by a small exotherm (indicative of recrystallization to a higher-melting form) and a subsequent endotherm near 110°C. This metastable behavior underscores the kinetic instability of Form III under thermal stress. Moisture sorption isotherms exhibit sigmoidal Type II behavior, with equilibrium moisture content (EMC) decreasing with increasing temperature (e.g., 5.43% w/w at 25°C/90% RH vs. 4.14% at 40°C/90% RH). This hygroscopicity poses a recrystallization risk for amorphous forms, necessitating rigorous moisture control during storage. The modified Guggenheim-Anderson-De Boer (GAB) model accurately describes CVD's moisture sorption behavior, enabling prediction of stability under varying humidity conditions [2] [5] [8].

Spectroscopic Profiling

FT-IR and Raman Spectral Signatures

Fourier-transform infrared (FT-IR) spectroscopy provides distinct fingerprints for crystalline and amorphous CVD. The crystalline form exhibits key bands at:

  • 520 cm⁻¹ (O-H bending)
  • 1024 cm⁻¹ (C-O stretching + ring breathing + C-H rocking/wagging)
  • 1180 cm⁻¹ (C-N stretching)
  • 1222 cm⁻¹ (C-O-H bending)
  • 1505 cm⁻¹ (C-C stretching)
  • 2843/2920 cm⁻¹ (C-H stretching) [8].

Amorphization induces significant band shifts and broadening:

  • Disappearance of sharp peaks at 160.5 cm⁻¹ (crystalline marker)
  • Broadening of O-H and N-H stretching bands (3000–3500 cm⁻¹ region)
  • Shifts in C-O and C-N stretching regions (1000–1200 cm⁻¹), indicating disruption of hydrogen-bonding networks [4] [8].

Table 2: Characteristic FT-IR Bands of Crystalline Carvedilol Phosphate

Band Position (cm⁻¹)Vibration AssignmentRegion Specificity
520O-H bendingCarbazole/propanol
1024C-O stretching + ring breathing + C-H rocking/waggingWhole molecule
1180C-N stretchingEthylamino linker
1222C-O-H bendingPropanol moiety
1505C-C stretchingAromatic rings
2843/2920C-H stretchingAlkyl chains

NMR and Mass Spectrometry for Molecular Confirmation

Solid-state ¹³C cross-polarization magic angle spinning (CP-MAS) NMR distinguishes polymorphs through chemical shift variations:

  • Form II: Characteristic resonances at 145.8, 141.7, and 110.8 ppm (aromatic/olefinic carbons).
  • Form III: Peak splitting in the 100–150 ppm region, confirming multiple molecules in the asymmetric unit and altered packing [2] [11].

High-resolution mass spectrometry (HRMS) confirms the molecular ion [C₄₈H₆₀N₄O₁₇P₂ + H]⁺ at m/z 1026.342870, matching the theoretical monoisotopic mass. Solution-state ¹H NMR in deuterated dimethyl sulfoxide (DMSO-d₆) displays expected proton environments: aromatic hydrogens (6.5–8.5 ppm), methoxy groups (~3.7 ppm), methylene bridges (2.5–4.5 ppm), and the propanol backbone [6] [9] [10].

Thermodynamic Properties

Thermal Behavior via Differential Scanning Calorimetry (DSC)

DSC thermograms provide critical insights into carvedilol phosphate's solid-state behavior:

  • Crystalline Form II: Sharp endotherm at 114–115°C (melting).
  • Crystalline Form III: Endotherm at 92–95°C followed by exothermic recrystallization and a second melt at ~110°C.
  • Amorphous CVD: Absence of melting endotherm; broad endothermic shift at 46.4°C corresponding to Tg. No recrystallization exotherm is observed below Tg, indicating stability in the glassy state under dry conditions [2] [8] [9].

Glass Transition Temperature (Tg) and Hygroscopicity

The glass transition temperature (Tg) of amorphous carvedilol phosphate is measured at 46.4°C via modulated DSC (MDSC). Below this temperature, the amorphous solid exists in a rigid, glassy state with low molecular mobility. Above Tg, increased segmental motion facilitates recrystallization. Hygroscopicity studies reveal that CVD's moisture sorption follows Type II isotherms, with equilibrium moisture content inversely related to temperature. At 25°C/90% RH, CVD adsorbs 5.43% w/w moisture. The net isosteric heat of sorption (qₛₜ), calculated via the Clausius-Clapeyron equation, decreases with increasing moisture content:

  • From 60 kJ/mol at 0.6% EMC
  • To 30 kJ/mol at 4.2% EMCThis indicates stronger water-binding at low hydration levels and highlights the plasticizing effect of water, which lowers Tg and promotes crystallization. Consequently, storage below 40% RH is recommended for amorphous CVD to maintain physical stability [5] [8].

Table 3: Thermodynamic Properties of Carvedilol Phosphate

PropertyCrystalline Form IICrystalline Form IIIAmorphous FormTest Conditions
Melting Point (°C)114–11592–95Not applicableDSC, 10°C/min
Glass Transition (°C)Not applicableNot applicable46.4MDSC, 10°C/min
EMC at 90% RH (% w/w)Not reportedNot reported5.4325°C
Isosteric Heat of SorptionNot applicableNot applicable60 kJ/mol (0.6% EMC)Calculated via Clausius-Clapeyron

Properties

CAS Number

610309-89-2

Product Name

Carvedilol Phosphate

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate

Molecular Formula

C24H31N2O9P

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2

InChI Key

JAYBFQXVKDGMFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.